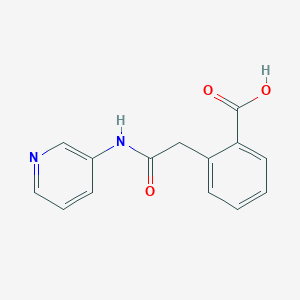

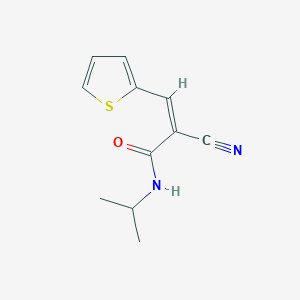

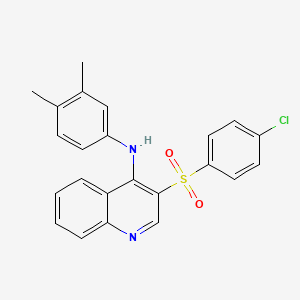

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . In one study, the respective oxime was prepared and further treated with ethylacetoacetate and anhydrous zinc chloride followed by hydrolysis of ester to furnish 3-substituted isoxazole-4-carboxylic acid . The respective carboxylic acids were then converted to acid chlorides and condensed with aromatic amines to get the target carboxamide derivatives .Molecular Structure Analysis

Isoxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in isoxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

Isoxazole is a stable liquid at room temperature with a boiling point of 69 °C . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .科学的研究の応用

Synthesis and Anti-nociceptive Potential

This compound is a derivative of isoxazole carboxamide . It has been synthesized and evaluated for its potential as an analgesic . The synthesis process involves the preparation of an oxime, which is then treated with ethylacetoacetate and anhydrous zinc chloride . This is followed by the hydrolysis of the ester to furnish 3-substituted isoxazole-4-carboxylic acid . The respective carboxylic acids are then converted to acid chlorides and condensed with aromatic amines to get the target carboxamide derivatives .

Analgesic Activity

The synthesized carboxamide derivatives have shown low to moderate analgesic activity . Among the synthesized derivatives, those having methoxy (OCH3) showed high analgesic activity as compared to tramadol, a standard centrally acting analgesic . This was observed in both acetic acid-induced writhing assay and hot plate assay at a dose of 6 mg/kg .

Non-opioid Receptor Pathway

The analgesic effects of the isoxazole derivatives are mediated through a non-opioid receptor pathway . This was determined by treating animals with naloxone, a non-selective opioid analgesic . The results showed that compounds A3 and B2 follow a non-opioid receptor pathway in the mediation of analgesic effects .

Docking Against Non-opioid Receptors

The synthesized compounds A3 and B2 were docked against non-opioid receptors COX-1 (3N8X), COX-2 (1PXX) and human capsaicin receptor (HCR, 3J9J) to analyze their binding interactions . They showed binding energies in the range of -7.5 to -9.7 kcal/mol .

Potential Therapeutic Applications

“N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide” has gained significant attention in scientific research due to its potential therapeutic applications. However, the specific therapeutic applications are not mentioned in the source.

Oxazole Assembly

The compound is related to oxazoles, which have seen a number of synthetic strategies directed toward their assembly . Oxazoles are versatile and have been used in a variety of applications .

作用機序

The mechanism of action of isoxazole derivatives is not fully understood and may vary depending on the specific derivative and its biological target . Some isoxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

将来の方向性

Isoxazole derivatives have shown a wide range of biological activities, which has drawn the attention of researchers around the globe . Future research could focus on synthesizing various isoxazole derivatives and screening them for their various biological activities. Particular attention could be paid to the class of immune stimulators with a potential application in chemotherapy patients .

特性

IUPAC Name |

N-cycloheptyl-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c22-15(12-7-9-18-10-8-12)21-17-20-14(11-24-17)16(23)19-13-5-3-1-2-4-6-13/h7-11,13H,1-6H2,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKYJMAKMZTOET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)

amine](/img/structure/B2650837.png)

![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)

![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)

![methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate](/img/structure/B2650850.png)

![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)